4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (referred to as 4-DMAP) is a chemical compound that is widely utilized in various scientific experiments. It is an organic sulfonamide derivative commonly used as a catalyst and an oxidant in organic synthesis. Its unique abilities to act as a redox couple have made it popular in many important fields of research.
The molecular formula of 4-DMAP is C12H14N2O2S, and it has a molecular weight of approximately 254. Its appearance is off-white to white, and it is often seen as a crystalline powder. Its melting point is between 160-163°C, and it has a pKa of 6.3. It is soluble in water, ethanol, and acetone. 4-DMAP is an acidic compound and can be neutralized with sodium hydroxide.
The synthesis of 4-DMAP can be accomplished in a few steps from commercially available starting materials. The initial reaction is a nucleophilic substitution of pyridine, followed by oxidation to yield 4-DMAP. 4-DMAP can be characterized by various methods such as NMR spectroscopy, X-ray crystallography, and other analytical methods.
The most commonly used analytical methods for the identification and quantification of 4-DMAP are high-performance liquid chromatography, gas chromatography-mass spectrometry, and infrared spectroscopy.
4-DMAP is a potent and irreversible inhibitor of mitochondrial cytochrome oxidase, an enzyme involved in cellular respiration. Its inhibition of this enzyme results in the suppression of the energy production process that is vital for the survival of cells. It has been demonstrated to be an effective treatment for cyanide poisoning, as it protects against the inhibition of cellular respiration by the cyanide ion. In addition, it has been shown to improve cardiac output in patients with heart failure.
4-DMAP has been shown to be highly toxic in both in vitro and in vivo studies. It is considered harmful if swallowed, inhaled, or absorbed through the skin. It has been shown to be toxic to aquatic organisms in studies, and it is considered a hazardous chemical.
4-DMAP has a wide range of applications in scientific experiments. It is found to be useful in organic synthesis, and its ability to act as a redox couple makes it popular in many important fields of research such as in the production of agrochemicals and pharmaceuticals. It is also widely used in the analysis of cyanide in blood, tissues, and urine.
Currently, the research on 4-DMAP focuses on its potential applications in different fields such as pharmaceuticals, agrochemicals, and new energy sources. The development of new synthetic methods for 4-DMAP and its derivatives is also an area of active research.
The potential implications of 4-DMAP extend to various fields of research and industry. It has the potential to be used in the treatment of cyanide poisoning and heart failure. Also, its use as a redox couple in organic synthesis has the potential to improve the efficiency of production processes in the pharmaceutical and agrochemical industries.
Despite its tremendous potential, 4-DMAP has limitations in its application. Studies have shown that prolonged use of 4-DMAP can cause severe side effects such as respiratory distress and seizures. Further research on the safety of 4-DMAP is necessary to fully understand its potential side effects. Future research directions may include the identification and synthesis of new derivatives of 4-DMAP that exhibit a higher degree of selectivity and decreased toxicity. Additionally, the development of effective methods for scaling up the production of 4-DMAP for commercial use could expand its applications in various industries. Finally, investigations into the potential of 4-DMAP as a new energy source could provide exciting opportunities for its use in sustainable energy production.
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